2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
Overview
Description
2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . It is a colorless or light yellow transparent liquid . This compound is known for its unique structure, which includes a hepten-4-yn backbone with a trimethyl substitution at the N and 6 positions.
Preparation Methods
The synthesis of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves several steps. One common method includes the reaction of 1-chloro-6,6-dimethyl-2-heptene-4-yne with an amine source under specific conditions . The reaction typically requires a solvent such as ethanol or ethyl ether and is conducted at a temperature range of 163-166°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, ethyl ether, and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- can be compared with similar compounds such as:
1-Chloro-6,6-dimethyl-2-heptene-4-yne: This compound is a precursor in the synthesis of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)-.
N,6,6-Trimethyl-N-(1-naphthylmethyl)-2-hepten-4-yn-1-amine: This compound has a similar structure but includes a naphthylmethyl group.
The uniqueness of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- lies in its specific substitution pattern and its versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHBYHDDOJZTM-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83554-69-2 | |
Record name | (2E)-N,6,6-Trimethyl-2-hepten-4-yn-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83554-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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